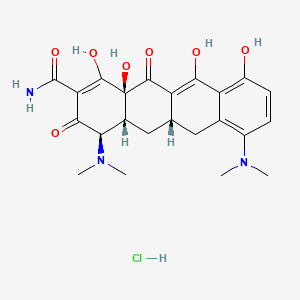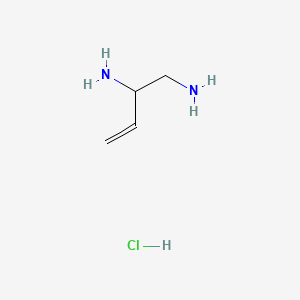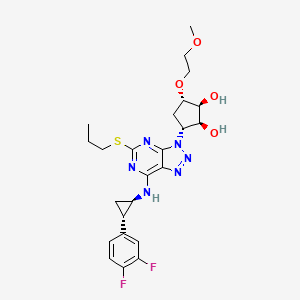![molecular formula C18H19N3O3 B13853432 N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)
N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with three acetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide typically involves the reaction of 2,2’,5-triaminobiphenyl with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The acetamide groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Substituted acetamide derivatives.
Applications De Recherche Scientifique
N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’,N’'-Triacetylbenzene-1,3,5-triamine: Similar structure but with a benzene core instead of a biphenyl core.
N,N’,N’'-Triacetyl-1,3,5-triaminobenzene: Another compound with a benzene core and three acetamide groups.
Uniqueness
N,N’,N’‘-([1,1’-Biphenyl]-2,2’,5-triyl)triacetamide is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions compared to similar compounds with a benzene core. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H19N3O3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-[4-acetamido-3-(2-acetamidophenyl)phenyl]acetamide |
InChI |
InChI=1S/C18H19N3O3/c1-11(22)19-14-8-9-18(21-13(3)24)16(10-14)15-6-4-5-7-17(15)20-12(2)23/h4-10H,1-3H3,(H,19,22)(H,20,23)(H,21,24) |
Clé InChI |
NUTGHXNVBZXIHP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)C2=CC=CC=C2NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)

![4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13853379.png)

![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)
![(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)




